![molecular formula C22H23N5O3S B2435314 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide CAS No. 1105230-20-3](/img/structure/B2435314.png)
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SPP86 and is a member of the piperidine class of compounds. It has been studied for its ability to modulate certain biological pathways and has shown promise as a potential treatment for various diseases.
Aplicaciones Científicas De Investigación
1. Inhibitors of Soluble Epoxide Hydrolase
The compound 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, has been identified as an inhibitor of soluble epoxide hydrolase. This discovery was made using high-throughput screening and encoded library technology. The triazine heterocycle, a key functional group in this compound, is essential for high potency and P450 selectivity. This compound shows potential for investigation in various disease models (Thalji et al., 2013).
2. HIV-1 Reverse Transcriptase Inhibitors
Further investigation into piperidine-4-yl-aminopyrimidines, which includes compounds structurally similar to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, led to the development of potent inhibitors against wild-type HIV-1 and NNRTI-resistant mutant viruses. N-Phenyl piperidine analogs, such as 28 and 40, were found to be particularly effective in this regard (Tang et al., 2010).
3. Rho Kinase Inhibitor for CNS Disorders
N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a variant of the compound , has been synthesized as a novel Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. Its synthesis involved acylation, deprotection, and salt formation, and it demonstrates potential for large-scale production (Wei et al., 2016).
4. CGRP Receptor Antagonist
A compound closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been developed as a calcitonin gene-related peptide (CGRP) receptor antagonist. This antagonist has undergone a convergent, stereoselective synthesis and shows promise for treatment in related disorders (Cann et al., 2012).
5. Potential Antipsychotic Agents
Heterocyclic carboxamides, similar to the compound , were evaluated as potential antipsychotic agents. They were tested for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and for their ability to antagonize apomorphine-induced responses in mice. Certain derivatives exhibited potent in vivo activities (Norman et al., 1996).
Propiedades
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c23-31(29,30)19-8-6-18(7-9-19)24-22(28)17-12-14-27(15-13-17)21-11-10-20(25-26-21)16-4-2-1-3-5-16/h1-11,17H,12-15H2,(H,24,28)(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMHKORTPNMNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.